molecular formula C16H13ClN2O5S B5644391 5-chloro-6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one

5-chloro-6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one

Cat. No. B5644391
M. Wt: 380.8 g/mol
InChI Key: VTAGLIGJDJKALX-UHFFFAOYSA-N
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Description

  • "5-chloro-6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one" is a chemical compound belonging to the benzoxazole class, known for its diverse chemical and pharmacological properties.

Synthesis Analysis

Molecular Structure Analysis

  • The molecular structure of benzoxazole derivatives typically includes a benzene ring fused to an oxazole ring. The specific substitution at various positions on the ring system significantly influences the compound's chemical and physical properties. For instance, a study on a substituted 3,4-dihydro-2H-1,4-benzoxazine compound demonstrated planar phenyl rings and a half-boat conformation of the oxazine ring (Chaudhuri, Helliwell, & Kundu, 2001).

Chemical Reactions and Properties

  • Benzoxazole derivatives undergo various chemical reactions depending on their functional groups. For example, treatment with water and nucleophilic reagents results in the formation of 2-oxobenzoxazoline-6-sulfonic acids and their amides, while reduction with SnCl2·2H2O yields mercaptobenzoxazolin-2-ones (Karimova et al., 2011).

properties

IUPAC Name

5-chloro-6-(2,3-dihydro-1,4-benzoxazin-4-ylsulfonyl)-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O5S/c1-18-12-8-10(17)15(9-14(12)24-16(18)20)25(21,22)19-6-7-23-13-5-3-2-4-11(13)19/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAGLIGJDJKALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2OC1=O)S(=O)(=O)N3CCOC4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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